Acetylanonamine
Overview
Description
Acetylanonamine is a compound with the molecular formula C21H29NO8 and a molecular weight of 423.46 g/mol . It is classified as an alkaloid and is typically found in the form of a powder . The compound is sourced from the herbs of Senecio scandens .
Molecular Structure Analysis
The molecular structure of Acetylanonamine has been confirmed by techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) .Physical And Chemical Properties Analysis
Acetylanonamine is a powder . Its physical and chemical properties would be determined by its molecular structure and can be analyzed using various techniques .Scientific Research Applications
Anticancer Potential
Acetylanonamine, present in the Graviola plant, is part of a group of compounds known as Acetogenins. These compounds have shown significant potential in anticancer applications. Acetogenins, including Acetylanonamine, are potent inhibitors of NADH oxidase, a key enzyme in the plasma membranes of cancer cells. Research has demonstrated the potential of these compounds in inhibiting various cancer cell lines and suggests further exploration in drug discovery pipelines (Paul et al., 2013).
Neuroprotective and Cognitive Effects
Acetylanonamine and related compounds have shown promise in neuroprotective applications, particularly in the context of Alzheimer's disease and other neurodegenerative disorders. For example, galantamine, an acetylcholinesterase inhibitor, has demonstrated potential in reducing the pathology of traumatic brain injuries and improving cognitive outcomes. This indicates a broader spectrum of therapeutic applications for compounds structurally related to Acetylanonamine (Zhao et al., 2017).
Safety and Hazards
properties
IUPAC Name |
[(2E)-2-[(1R,6R,7R,11Z)-7-hydroxy-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-4-ylidene]ethyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO8/c1-13-11-15(7-10-28-14(2)23)19(25)30-17-6-9-22(4)8-5-16(18(17)24)12-29-20(26)21(13,3)27/h5,7,13,17,27H,6,8-12H2,1-4H3/b15-7+,16-5-/t13-,17-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDQPXFTDJVJID-BCPVGGSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CCOC(=O)C)C(=O)OC2CCN(CC=C(C2=O)COC(=O)C1(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C/C(=C\COC(=O)C)/C(=O)O[C@@H]2CCN(C/C=C(\C2=O)/COC(=O)[C@]1(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetylanonamine | |
CAS RN |
138079-62-6 | |
Record name | Acetylanonamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138079626 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Acetylanonamine and where was it discovered?
A1: Acetylanonamine is a novel secopyrrolizidine alkaloid. It was first isolated from the plant Senecio anonymus [].
Q2: What spectroscopic techniques were used to determine the structure of Acetylanonamine?
A2: The structure of Acetylanonamine was determined using several techniques, including:
- High-resolution nuclear magnetic resonance (NMR) spectroscopy: Specifically, 1H-1H COSY (Correlation Spectroscopy) and 1H-13C HETCOR (Heteronuclear Correlation) experiments were employed [].
- Mass spectrometry (MS): This technique provided information about the molecular weight and fragmentation pattern of the compound [].
- Comparison with Anonamine: The spectral data obtained for Acetylanonamine was compared to that of Anonamine, a known secopyrrolizidine alkaloid, to aid in structure elucidation [].
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